- Highly efficient organic electroluminescent device with hole transport region including monoamine compound, Korea, , ,
Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure
Produktname:Naphthalene,2-bromo-1-phenyl-
Naphthalene,2-bromo-1-phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Bromo-1-phenylnaphthalene
- 2-BROMO-1-PHENYL-NAPHTHALENE
- Naphthalene,2-bromo-1-phenyl-
- 1-phenyl-2-bromonaphthalene
- 2-Brom-1-phenyl-naphthalin
- 2-Bromo-1-phenylnaphthalene (ACI)
- AKOS015966164
- AS-81968
- KUC100627N
- CS-0200247
- DTXSID60407233
- E82379
- SCHEMBL18320175
- Naphthalene, 2-bromo-1-phenyl-
- 93989-32-3
- DB-083897
-
- MDL: MFCD00094972
- Inchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
- InChI-Schlüssel: HCUNFELJFKOTPV-UHFFFAOYSA-N
- Lächelt: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 282.00441g/mol
- Oberflächenladung: 0
- XLogP3: 5.5
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 282.00441g/mol
- Monoisotopenmasse: 282.00441g/mol
- Topologische Polaroberfläche: 0Ų
- Schwere Atomanzahl: 17
- Komplexität: 244
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- PSA: 0.00000
- LogP: 5.26930
Naphthalene,2-bromo-1-phenyl- Sicherheitsinformationen
Naphthalene,2-bromo-1-phenyl- Zolldaten
- HS-CODE:2903999090
- Zolldaten:
China Zollkodex:
2903999090Übersicht:
2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30,0%
Naphthalene,2-bromo-1-phenyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D104876-200g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 200g |
$3180 | 2024-06-05 | |
eNovation Chemicals LLC | D104876-100g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 100g |
$2280 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270917-1g |
2-Bromo-1-phenylnaphthalene |
93989-32-3 | 98% | 1g |
¥565.00 | 2024-04-24 | |
Aaron | AR006APV-5g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 5g |
$175.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-250mg |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 250mg |
¥187.0 | 2024-04-16 | |
A2B Chem LLC | AC92727-1g |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 95% | 1g |
$42.00 | 2024-07-18 | |
Ambeed | A272307-250mg |
2-Bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 250mg |
$37.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-1g |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 1g |
¥468.0 | 2024-04-16 | |
Aaron | AR006APV-250mg |
2-BROMO-1-PHENYL-NAPHTHALENE |
93989-32-3 | 98% | 250mg |
$22.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU750-100mg |
2-bromo-1-phenylnaphthalene |
93989-32-3 | 97% | 100mg |
¥173.0 | 2024-04-16 |
Naphthalene,2-bromo-1-phenyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 80 °C; 8 h, 80 °C
Referenz
- Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 12 h, rt → 100 °C
Referenz
- Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ; 1440 min, 80 °C
Referenz
- Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactionsApplied Organometallic Chemistry, 2016, 30(3), 140-147,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
Referenz
- Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepinJournal of Organic Chemistry, 1978, 43(17), 3379-84,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Acetonitrile ; 5 min, rt
Referenz
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of AlkynesJournal of Organic Chemistry, 2006, 71(1), 236-243,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 4 - 8 h, rt
Referenz
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of NaphthalenesChemistrySelect, 2022, 7(9),,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-HalobiarylsOrganic Letters, 2000, 2(23), 3675-3677,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; rt → 110 °C; 24 h, 110 °C
Referenz
- Preparation of polysubstituted naphthalene derivatives, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ; 24 h, 110 °C
Referenz
- MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansionChinese Chemical Letters, 2022, 33(6), 3021-3025,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 4 - 7 h, rt
Referenz
- Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynesTetrahedron, 2021, 90,,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Gold trichloride , Silver hexafluoroantimonate Solvents: Dichloromethane ; 4 h, reflux
Referenz
- Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenesOrganic Letters, 2009, 11(14), 3116-3119,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 80 °C
Referenz
- N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices, European Patent Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 120 °C
Referenz
- Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
Referenz
- Organic electric element comprising compound for organic electric element and electronic device using same, World Intellectual Property Organization, , ,
Naphthalene,2-bromo-1-phenyl- Raw materials
- Phenylboronic acid
- 2-phenylacetaldehyde
- 1,2-dibromonaphthalene
- Benzeneethanol, a-(phenylethynyl)-
- 1-Benzothiepin, 4-bromo-5-phenyl-
- (Bromoethynyl)benzene
- Phenylboronic Acid Pinacol Ester
- 2-Bromo-1-iodonaphthalene
Naphthalene,2-bromo-1-phenyl- Preparation Products
Naphthalene,2-bromo-1-phenyl- Verwandte Literatur
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
93989-32-3 (Naphthalene,2-bromo-1-phenyl-) Verwandte Produkte
- 1499-10-1(9,10-Diphenylanthracene)
- 19383-97-2(Benz[a]anthracene,8-phenyl-)
- 517-51-1(Rubrene)
- 122648-99-1(9,10-Di(2-naphthyl)anthracene)
- 1055-23-8(9,9'-Bianthracene)
- 602-55-1(9-Phenylanthracene)
- 605-02-7(1-Phenylnaphthalene)
- 172285-79-9(9,9'-Bianthracene,10,10'-bis([1,1'-biphenyl]-4-yl)-)
- 13638-82-9(1,3,6,8-Tetraphenylpyrene)
- 26979-27-1(9,10-Di(1-naphthyl)anthracene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-

Reinheit:99%
Menge:5g
Preis ($):296.0